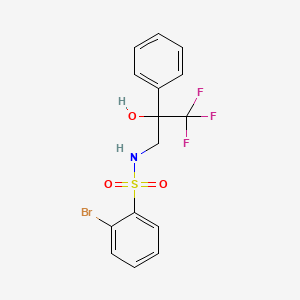

![molecular formula C7H5F3N4 B2514230 3-(Trifluorometil)pirazolo[1,5-a]pirimidin-6-amina CAS No. 1713160-74-7](/img/structure/B2514230.png)

3-(Trifluorometil)pirazolo[1,5-a]pirimidin-6-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine (TFMPP) is a synthetic compound that belongs to the class of pyrazolopyrimidine derivatives. TFMPP has been extensively studied for its potential use in scientific research applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Andamiaje Antitumoral

La estructura central de PP sirve como un andamiaje privilegiado para el descubrimiento de fármacos debido a su versatilidad sintética. Los investigadores han desarrollado diversas vías de síntesis para los derivados de PP, permitiendo modificaciones en las posiciones 2, 3, 5, 6 y 7 . Estas modificaciones mejoran la diversidad estructural y contribuyen al diseño de nuevos agentes antitumorales. Los derivados de PP han mostrado un prometedor potencial anticancerígeno, lo que los convierte en un área de estudio emocionante.

Propiedades Fotofísicas

Los compuestos PP poseen notables propiedades fotofísicas, lo que los hace atractivos para aplicaciones en ciencia de materiales. Su estructura rígida y planar permite transiciones electrónicas eficientes, lo que lleva a la fluorescencia y otros fenómenos ópticos. Los investigadores han investigado fluoróforos basados en PP para su uso en sensores, imágenes y dispositivos optoelectrónicos .

Propiedades Antibacterianas y Antifúngicas

Si bien los estudios específicos sobre 3-(Trifluorometil)pirazolo[1,5-a]pirimidin-6-amina son limitados, los derivados relacionados de pirimidina han demostrado actividad antibacteriana y antifúngica . Investigar los derivados de PP en este contexto podría conducir a nuevos agentes antimicrobianos.

Modulación Selectiva del Receptor de Estrógeno

Los derivados de PP se han explorado como moduladores selectivos del receptor de estrógeno (SERM). Por ejemplo, PHTPP (un derivado de PP) antagoniza selectivamente el receptor de estrógeno β (ERβ) sobre ERα. Comprender los efectos diferenciales de los receptores de estrógeno en varios tumores es crucial para la terapia personalizada del cáncer .

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine belongs, have been associated with various biological activities, including acting as kinase inhibitors .

Mode of Action

It’s worth noting that compounds within the pyrazolo[1,5-a]pyrimidine class have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been associated with a variety of biological properties, suggesting they may interact with multiple pathways .

Result of Action

Pyrazolo[1,5-a]pyrimidines have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

Direcciones Futuras

The compound and its derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Análisis Bioquímico

Biochemical Properties

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . This inhibition occurs through binding interactions with the ATP-binding site of CDK2, leading to the disruption of the enzyme’s activity. Additionally, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine interacts with various proteins involved in signal transduction pathways, further influencing cellular processes .

Cellular Effects

The effects of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine on cells are diverse and significant. It has been observed to induce cell cycle arrest in the G0-G1 phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways, particularly those involving CDK2 and other kinases, resulting in altered gene expression and cellular metabolism . In cancer cells, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine has demonstrated cytotoxic effects, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest. Additionally, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine can lead to sustained inhibition of CDK2 activity and persistent cell cycle arrest . These findings highlight the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK2 activity and induce cell cycle arrest without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings emphasize the importance of dose optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . These distribution patterns are important for understanding the compound’s pharmacodynamics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine plays a critical role in its activity and function. The compound has been observed to localize in the nucleus, where it interacts with nuclear proteins and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Understanding the subcellular localization of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is essential for elucidating its mechanism of action and potential therapeutic targets.

Propiedades

IUPAC Name |

3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4/c8-7(9,10)5-2-13-14-3-4(11)1-12-6(5)14/h1-3H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFFTINCMLBHKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate](/img/structure/B2514155.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2514156.png)

![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2514157.png)

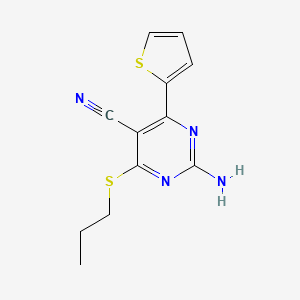

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B2514159.png)

![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2514162.png)

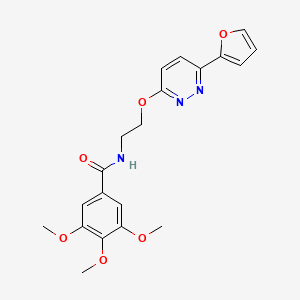

![N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2514164.png)

![3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2514167.png)

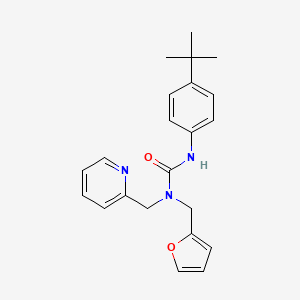

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2514168.png)

![Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2514169.png)